
1-(2-((6-(Dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(m-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles, leading to various substituted pyrimidinecarboxylic acids and their esters. These compounds can be further converted into 2-pyrimidinamines and substituted pyrimidines under specific conditions, generally yielding excellent results (Schenone, Sansebastiano, & Mosti, 1990).
Molecular Structure Analysis
The molecular structure of similar pyrimidine derivatives has been studied, revealing nonplanar configurations with boat conformations. Intramolecular and intermolecular hydrogen bonding plays a crucial role in the supramolecular aggregation of these compounds, demonstrating the structural flexibility and complexity of pyrimidine rings (Trilleras, Low, Cobo, Marchal, & Glidewell, 2008).
Chemical Reactions and Properties
The complexation and unfolding of heterocyclic ureas have been observed, where certain ureas unfold and dimerize at high concentrations, forming multiply hydrogen-bonded complexes. This behavior illustrates the potential for self-assembly and the transition from folded structures to more extended, sheet-like configurations (Corbin, Zimmerman, Thiessen, Hawryluk, & Murray, 2001).
Physical Properties Analysis
The synthesis and characterization of related compounds have provided insights into their physical properties, such as crystallization behaviors and molecular packing. The study of these properties is essential for understanding the stability, solubility, and overall behavior of the compound under various conditions (Gazieva, Lozhkin, Baranov, Nelyubina, Kravchenko, & Makhova, 2009).
Chemical Properties Analysis
Research into the chemical properties of similar compounds has highlighted the influence of specific structural features on their reactivity and interactions. For example, the presence of urea derivatives can impact spectropolarimetric measurements, suggesting that the structural components of these molecules can significantly affect their chemical behavior and interactions with other molecules (Kubilius, 2018).
Applications De Recherche Scientifique
Environmental and Food Safety
Ethyl Carbamate in Foods and Beverages : Ethyl carbamate, a urea derivative, is found in fermented foods and beverages and classified as "probably carcinogenic to humans" by the WHO. Its formation involves chemical reactions from urea and is of concern due to its genotoxic and carcinogenic properties in various species (Weber & Sharypov, 2009).
Chemical Synthesis and Industrial Applications
Synthesis of Organic Carbonates from Alcoholysis of Urea : Organic carbonates, synthesized from urea, have wide applications, including as monomers, polymers, surfactants, and fuel additives. Recent focus on alcoholysis of urea highlights its potential for green chemistry and CO2 utilization (Shukla & Srivastava, 2017).
Agricultural and Environmental Management
Ureaform as a Slow Release Fertilizer : Ureaform, a condensation product of urea and formaldehyde, serves as a slow-release nitrogen fertilizer. Its degradation by soil microorganisms plays a crucial role in nitrogen cycling, highlighting the intersection of urea chemistry and environmental management (Alexander & Helm, 1990).
Biochemical Research and Applications
Ureases as Multifunctional Toxic Proteins : Beyond their enzymatic activity, ureases from plants and microbes exhibit a range of non-enzymatic toxic properties, affecting fungi, insects, and mammalian systems. This reveals the complex bioactivity of urease-related proteins and their potential in biotechnological applications (Carlini & Ligabue-Braun, 2016).
Propriétés
IUPAC Name |
1-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O/c1-12-6-5-7-14(10-12)22-17(24)19-9-8-18-15-11-16(23(3)4)21-13(2)20-15/h5-7,10-11H,8-9H2,1-4H3,(H,18,20,21)(H2,19,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVLASOYAXANPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCCNC2=CC(=NC(=N2)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-(3,5-dimethylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2493659.png)
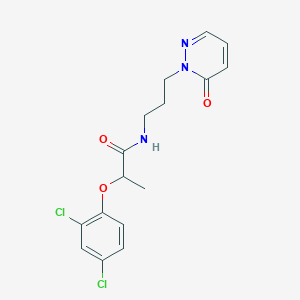

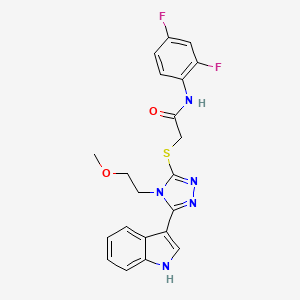

![2,3-dichloro-3-[(2-chlorobenzyl)sulfanyl]-N-(6-methoxy-3-pyridinyl)acrylamide](/img/structure/B2493666.png)
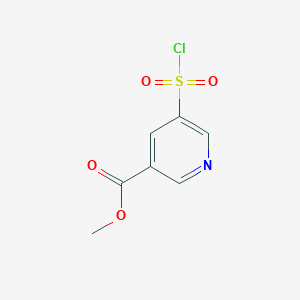
![N-(3,4-dimethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2493668.png)
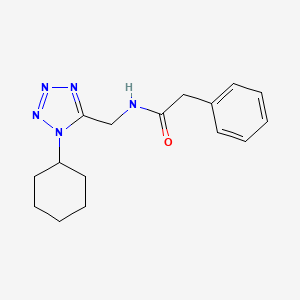
![N-(2-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methylphenyl)acetamide](/img/structure/B2493670.png)

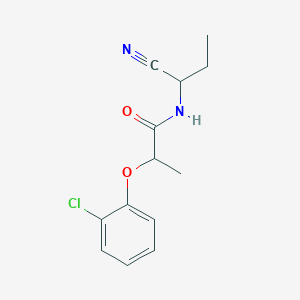
![Spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-one](/img/structure/B2493674.png)
